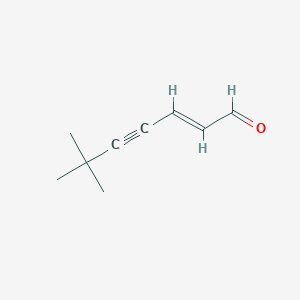

![molecular formula C25H37N3O5S B1142029 [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But CAS No. 1146967-63-6](/img/structure/B1142029.png)

[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But

Vue d'ensemble

Description

The compound is part of a class of compounds that have been explored for their potential in various chemical and biochemical applications. Its synthesis and properties are of interest due to its complex structure and potential activity.

Synthesis Analysis

The synthesis of related tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture using sodium benzenesulfinate and formic acid. These sulfones behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The structure of related compounds has been studied through various methods, including X-ray crystallography, which provides insight into the arrangement and conformation of molecules in the solid state. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate was examined to understand its molecular packing, driven by strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Applications De Recherche Scientifique

Antimycobacterial Activities

Hydroxyethylsulfonamides and related compounds derived from (2S,3S)-Boc-phenylalanine epoxide were synthesized and studied for antimycobacterial activity. Their biological activity against M. tuberculosis was significant, emphasizing the importance of a free amino group at C2 and the sulphonamide moiety for antimicrobial effectiveness (Moreth et al., 2014).

EP2 Receptor Agonist Development

In a study on CP-533,536, a EP2 receptor-selective prostaglandin E2 agonist, the tert-butyl moiety was subject to various metabolic pathways in human liver microsomes. The study highlighted the importance of tert-butyl moiety oxidation in metabolic processes (Prakash et al., 2008).

EP1 Receptor Antagonists

Research into EP1 receptor antagonists showed that replacing the phenyl-sulfonyl moiety with hydrophilic heteroarylsulfonyl moieties optimized antagonist activity, some showing in vivo effects. This highlights the compound's relevance in therapeutic contexts, particularly for inflammation and pain management (Naganawa et al., 2006).

Polymerizable Antioxidants

A study on monomeric antioxidants containing hindered phenol revealed these compounds' stabilizing effect against thermal oxidation and their capability for copolymerizing with vinyl monomers. This points to potential applications in polymer chemistry (Pan et al., 1998).

Synthesis of β-Alanine Derivatives

In the synthesis of 3-aminopropanoic acid derivatives, tert-butyl bromoacetate was used as an electrophile, highlighting the compound's utility in synthetic chemistry for producing amino acids and related molecules (Arvanitis et al., 1998).

Anti-Malarial Agents

Certain piperazine derivatives, including tert-butyl compounds, have shown anti-malarial activity. The study underlined the significance of molecular conformation and specific functional groups in enhancing biological activity (Cunico et al., 2009).

Safety And Hazards

The specific safety and hazards associated with this compound are not detailed in the search results.

Orientations Futures

The future directions for this compound are not explicitly mentioned in the search results. However, given its role as a potent inhibitor of HIV-1 protease1, it may have potential applications in the treatment of HIV.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O5S/c1-18(2)16-28(34(31,32)21-13-11-20(26)12-14-21)17-23(29)22(15-19-9-7-6-8-10-19)27-24(30)33-25(3,4)5/h6-14,18,22-23,29H,15-17,26H2,1-5H3,(H,27,30)/t22-,23+/m0/s1/i1D3,2D3,16D2,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFKNEPGHWUCQO-KBXJMHHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

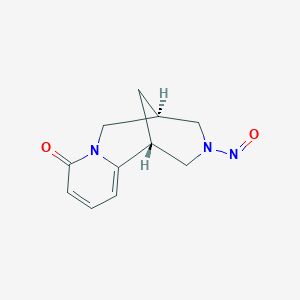

![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)

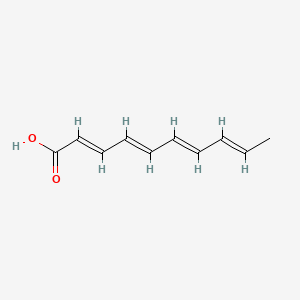

![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)

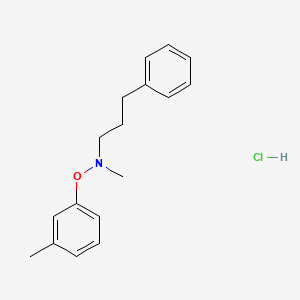

![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)